tert-Butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate

Catalog No.
S16159499
CAS No.
M.F
C22H32N2O5
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperid...

Product Name

tert-Butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-[1-(2-oxo-2-phenylmethoxyethyl)piperidin-4-yl]oxyazetidine-1-carboxylate

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C22H32N2O5/c1-22(2,3)29-21(26)24-13-19(14-24)28-18-9-11-23(12-10-18)15-20(25)27-16-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3

InChI Key

WQNVHKDTIZFMGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2CCN(CC2)CC(=O)OCC3=CC=CC=C3

Tert-Butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes an azetidine ring, a piperidine moiety, and a tert-butyl ester functional group. The compound's molecular formula is C20H28N2O5C_{20}H_{28}N_{2}O_{5}, and it has a molecular weight of 364.45 g/mol. The presence of the benzyloxy and carboxylate groups contributes to its potential biological activity and reactivity in various

Typical for esters and amines, including:

  • Esterification: The carboxylic acid component can react with alcohols to form new esters.
  • Nucleophilic Substitution: The azetidine nitrogen atom can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Tert-Butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate exhibits potential biological activities that may include:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • CNS Activity: The piperidine component suggests potential psychoactive properties, possibly affecting neurotransmitter systems.

Research into its specific biological effects is ongoing, and further studies are needed to elucidate its full pharmacological profile.

The synthesis of tert-butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of the Azetidine Ring: Starting from appropriate precursors, the azetidine ring can be formed through cyclization reactions.
  • Piperidine Modification: The piperidine group can be introduced via nucleophilic substitution or reductive amination.
  • Esterification: Finally, the tert-butyl group can be added through esterification with tert-butyl alcohol.

Specific procedures may vary based on available reagents and desired yields.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery for treating infections or neurological disorders.
  • Chemical Research: It can be used as an intermediate in synthesizing more complex molecules or as a building block in organic synthesis.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies might focus on:

  • Protein Binding Assays: To determine how well the compound binds to target proteins, which is essential for assessing its therapeutic potential.
  • In Vitro Activity Testing: Evaluating its effectiveness against specific pathogens or in cellular models to assess cytotoxicity and efficacy.

Tert-butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate shares structural similarities with several related compounds. Here are some examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate1105662-87-00.98
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate1002355-96-50.98
Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate362706-08-90.88
Tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate1422344-42-00.87

These compounds highlight the uniqueness of tert-butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate due to its specific combination of functional groups and structural characteristics that may influence its biological activity and chemical reactivity differently than its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

404.23112213 g/mol

Monoisotopic Mass

404.23112213 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-15

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